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molecular formula C12H18O6 B8682835 1,3,5-Tris(2-hydroxyethoxy)benzene CAS No. 46929-51-5

1,3,5-Tris(2-hydroxyethoxy)benzene

Cat. No. B8682835
M. Wt: 258.27 g/mol
InChI Key: VPGAYKAKEQBZQJ-UHFFFAOYSA-N
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Patent
US05106885

Procedure details

Pyrogallol (378.3 g., 3 moles) and sodium hydroxide (0.5 g.) are charged into a one-liter autoclave. The mixture is heated to 140° C., purged three times with nitrogen and subjected to a vacuum of 20 mm Hg for one-half hour. Ethylene oxide (396 g., 9 moles) is then added at 30 psig; after all the ethylene oxide is consumed, the autoclave is purged two times with nitrogen and cooled to 30° C. Two hundred grams of the product is withdrawn and 10 g. of potassium hydroxide pellets is added to the autoclave. The autoclave is purged three times with nitrogen at 150° C. Acetylene (100 psig.) then is added and heating is continued for 16 hours to provide the trivinyl ether of 1,3,5-tris-(2-hydroxyethoxy) benzene, having the formula: ##STR3##
Quantity
378.3 g
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
396 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([CH:9]=[CH:8][CH:7]=[C:5]([OH:6])[C:3]=1O)[OH:2].[OH-:10].[Na+].[CH2:12]1[O:14][CH2:13]1>>[OH:10][CH2:3][CH2:1][O:2][C:8]1[CH:7]=[C:5]([O:6][CH2:7][CH2:5][OH:6])[CH:3]=[C:1]([O:2][CH2:13][CH2:12][OH:14])[CH:9]=1 |f:1.2|

Inputs

Step One
Name
Quantity
378.3 g
Type
reactant
Smiles
C1(O)=C(O)C(O)=CC=C1
Name
Quantity
0.5 g
Type
reactant
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
396 g
Type
reactant
Smiles
C1CO1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
140 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
purged three times with nitrogen
WAIT
Type
WAIT
Details
subjected to a vacuum of 20 mm Hg for one-half hour
CUSTOM
Type
CUSTOM
Details
after all the ethylene oxide is consumed
CUSTOM
Type
CUSTOM
Details
the autoclave is purged two times with nitrogen
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 30° C
CUSTOM
Type
CUSTOM
Details
Two hundred grams of the product is withdrawn
ADDITION
Type
ADDITION
Details
of potassium hydroxide pellets is added to the autoclave
CUSTOM
Type
CUSTOM
Details
The autoclave is purged three times with nitrogen at 150° C
ADDITION
Type
ADDITION
Details
Acetylene (100 psig.) then is added
TEMPERATURE
Type
TEMPERATURE
Details
heating

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
Name
Type
product
Smiles
OCCOC1=CC(=CC(=C1)OCCO)OCCO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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